molecular formula C12H20Cl2N2 B2957825 [2-(1-Azepanyl)phenyl]amine dihydrochloride CAS No. 1269384-64-6

[2-(1-Azepanyl)phenyl]amine dihydrochloride

Cat. No.: B2957825
CAS No.: 1269384-64-6
M. Wt: 263.21
InChI Key: IBAFBRXHBDXNOP-UHFFFAOYSA-N
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Description

“[2-(1-Azepanyl)phenyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1269384-64-6 . It has a molecular weight of 263.21 and its IUPAC name is 2-(1-azepanyl)aniline dihydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H18N2.2ClH/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14;;/h3-4,7-8H,1-2,5-6,9-10,13H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

  • Atroposelective Formation of Dibenz[c,e]azepines : Research by Cheetham et al. (2011) describes the atroposelective formation of 5-substituted 6,7-dihydrodibenz[c,e]azepines, a class of secondary amines, using a method involving N-acylation and ring-closing intramolecular direct arylation. This process, demonstrating high atropodiastereoselectivity, is essential for creating secondary amines incorporating a centre-axis chirality relay, which could be significant in synthetic chemistry and drug development (Cheetham et al., 2011).

  • Enantioselective Route to Dihydro-5H-dibenz[c,e]azepines : In a study by Pira et al. (2009), an enantioselective synthesis method for 5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine was developed. The process involves using chiral auxiliaries to control elements of chirality, highlighting the creation of amines with switchable axial chirality. This is a crucial development in the synthesis of complex organic compounds, which has potential applications in medicinal chemistry (Pira et al., 2009).

  • Amine α-Functionalization via Palladium Catalyzed C–H Arylation : Jain et al. (2016) explored a palladium-catalyzed enantioselective α-C–H coupling of a range of amines. This method, important in drug discovery, allows for functionalizing the α-methylene C–H bonds of saturated aza-heterocycles enantioselectively. These heterocycles are vital in bioactive compounds and as chiral auxiliaries in asymmetric synthesis (Jain et al., 2016).

  • Visible-Light Induced Cross-Dehydrogenative Coupling of Tertiary Amines with Diazo Compounds : Xiao et al. (2014) reported the first visible-light induced cross-dehydrogenative coupling between tertiary amines and diazo compounds. This reaction, proceeding under mild and metal-free conditions, produces β-amino-α-diazo adducts. These products were then used for synthesizing N-aryl-2,3-dihydrobenzo[d]azepines, showcasing the potential for creating novel organic compounds (Xiao et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for “[2-(1-Azepanyl)phenyl]amine dihydrochloride” can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment.

Properties

IUPAC Name

2-(azepan-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14;;/h3-4,7-8H,1-2,5-6,9-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAFBRXHBDXNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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